tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Overview
Description
Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, commonly referred to as TBPD, is a synthetic organic compound that has been studied extensively in recent years, particularly in the context of its potential applications in scientific research. TBPD is a member of the pyridoindole class of compounds, which are known for their high affinity for several different types of receptors in the body. As such, TBPD has been studied for its potential to be used in a variety of laboratory experiments, as well as for its potential biochemical and physiological effects.
Scientific Research Applications
Condensation Reactions in Organic Synthesis : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This reaction, which uses di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst, is applicable to a wide range of nitrogen compounds including indoles like tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, showing high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Potential Antidiabetic Agents : Choudhary et al. (2011) synthesized compounds related to this compound as potential antidiabetic agents. These compounds showed potent antidiabetic activity in vivo in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).
Antifilarial Chemotherapy : Srivastava et al. (1999) explored substituted 9H-pyrido[3,4-b]indoles, closely related to this compound, as potential pharmacophores for designing macrofilaricidal agents. They identified key structure-activity relationships that enhance antifilarial activity (Srivastava, Agarwal, Chauhan, Agarwal, Bhaduri, Singh, Fatima, & Chatterjee, 1999).
Matrix-assisted Laser Desorption/Ionization (MALDI) in Mass Spectrometry : Nonami et al. (1997) reported the successful use of β-carbolines, structurally related to this compound, as matrices in MALDI time-of-flight mass spectrometry for proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).
Properties
IUPAC Name |
tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJCZDJPSXKGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593270 | |
Record name | tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168824-94-0 | |
Record name | tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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